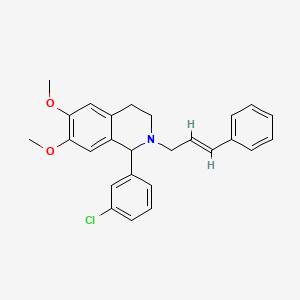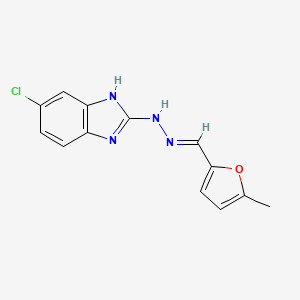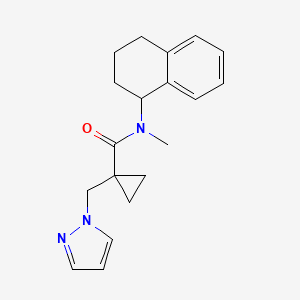
4-butyl-N-(tert-butyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-N-(tert-butyl)benzenesulfonamide, also known as BB-94, is a sulfonamide compound that has been widely used in scientific research applications. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins.
Wirkmechanismus
4-butyl-N-(tert-butyl)benzenesulfonamide inhibits the activity of MMPs by binding to the catalytic site of the enzyme. MMPs are zinc-dependent enzymes that require a zinc ion for their activity. This compound chelates the zinc ion, thereby preventing the enzyme from functioning. This compound has been shown to be a non-specific inhibitor of MMPs, inhibiting the activity of several MMPs with similar potency.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of MMPs by this compound has been shown to reduce tumor growth and invasion in animal models of cancer. This compound has also been shown to reduce joint destruction and inflammation in animal models of arthritis. In addition, this compound has been shown to reduce the formation of atherosclerotic plaques in animal models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-butyl-N-(tert-butyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of MMPs and has been extensively used in scientific research. This compound is also relatively easy to synthesize and can be obtained commercially. However, this compound has several limitations for lab experiments. It is a non-specific inhibitor of MMPs and can inhibit the activity of several MMPs with similar potency. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-butyl-N-(tert-butyl)benzenesulfonamide in scientific research. One direction is the development of more specific inhibitors of MMPs. Another direction is the investigation of the role of MMPs in other diseases, such as neurodegenerative diseases. In addition, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Synthesemethoden
4-butyl-N-(tert-butyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-butylaniline with tert-butyl chloroformate followed by reaction with sodium sulfite. Another method involves the reaction of 4-butylaniline with tert-butyl isocyanate followed by reaction with sulfur dioxide.
Wissenschaftliche Forschungsanwendungen
4-butyl-N-(tert-butyl)benzenesulfonamide has been extensively used in scientific research as a potent inhibitor of MMPs. MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression. This compound has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9. This compound has been used to investigate the role of MMPs in various diseases, including cancer, arthritis, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-5-6-7-12-8-10-13(11-9-12)18(16,17)15-14(2,3)4/h8-11,15H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAUQDKGHWHKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-{[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate](/img/structure/B5355730.png)
![2-chloro-6-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5355740.png)


![3-(3-chlorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355762.png)
![5-[(benzylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5355764.png)

![ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5355773.png)
![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide](/img/structure/B5355781.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5355786.png)
![1-(ethylsulfonyl)-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5355801.png)
![2-(4-biphenylyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5355806.png)
![6-(methylthio)-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5355815.png)
![2-methoxy-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]quinoxaline](/img/structure/B5355827.png)
